molecular formula C8H7ClF3N3OS B1425547 (6-Chloro-4-(trifluoromethyl)pyridin-2-ylsulfanyl)acethydrazide CAS No. 1053657-49-0

(6-Chloro-4-(trifluoromethyl)pyridin-2-ylsulfanyl)acethydrazide

Cat. No. B1425547
CAS RN: 1053657-49-0
M. Wt: 285.67 g/mol
InChI Key: QPYWOQVVWDUYEG-UHFFFAOYSA-N
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Description

“(6-Chloro-4-(trifluoromethyl)pyridin-2-ylsulfanyl)acethydrazide” is a versatile chemical compound with potential applications in diverse scientific research areas. It is a derivative of trifluoromethylpyridine (TFMP), a key structural motif in active agrochemical and pharmaceutical ingredients .


Synthesis Analysis

The synthesis of TFMP derivatives, including “(6-Chloro-4-(trifluoromethyl)pyridin-2-ylsulfanyl)acethydrazide”, is a significant area of research. The introduction of 5-(trifluoromethyl)pyridine-2-sulfonyl chloride, prepared from 2,5-CTF, is achieved in the final synthesis step .


Molecular Structure Analysis

The molecular structure of “(6-Chloro-4-(trifluoromethyl)pyridin-2-ylsulfanyl)acethydrazide” is characterized by the presence of a fluorine atom and a pyridine moiety. The unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety contribute to the biological activities of TFMP derivatives .


Chemical Reactions Analysis

The chemical reactions involving TFMP derivatives are complex and varied. The development of organic compounds containing fluorine has led to many advances in the agrochemical, pharmaceutical, and functional materials fields .


Physical And Chemical Properties Analysis

The physical and chemical properties of “(6-Chloro-4-(trifluoromethyl)pyridin-2-ylsulfanyl)acethydrazide” are influenced by the presence of the fluorine atom and the pyridine moiety. These elements contribute to the unique physicochemical properties observed in this class of compounds .

Scientific Research Applications

Molecular Docking and Antimicrobial Activity

A study focused on the synthesis of novel pyridine and fused pyridine derivatives, which included compounds related to the given chemical structure. These compounds were subjected to in silico molecular docking screenings towards GlcN-6-P synthase as the target protein, revealing moderate to good binding energies. Furthermore, the synthesized compounds exhibited antimicrobial and antioxidant activities, highlighting their potential in the development of new therapeutic agents (Flefel et al., 2018).

Structural and Spectroscopic Characterization

Another research explored the behavior of 5-trifluoromethyl-pyridine-2-thione towards molecular iodine, leading to the formation of a complex. This study, although not directly involving the specified compound, sheds light on the chemical behavior of closely related molecules, contributing to the understanding of their structural and spectroscopic properties (Chernov'yants et al., 2011).

Synthesis of Hybrid Derivatives

Research into the synthesis of pyridine–pyrazole hybrid derivatives from a compound structurally similar to the specified chemical illustrated the potential for creating novel molecules with unique properties. These hybrids were transformed into various derivatives, indicating the versatility of the base compound in the synthesis of new chemical entities with potential biological applications (Cong et al., 2014).

Antioxidant and Antimicrobial Activity

A study presented the synthesis of novel 2-(5-Trifluoromethyl-1H-pyrazol-1-yl)-5-(5-trihalomethyl-1H-pyrazol-1-yl-1-carbonyl)pyridines, demonstrating significant antioxidant and antimicrobial activities. This research highlights the potential of compounds incorporating the trifluoromethyl pyridine moiety in the development of new therapeutic agents (Bonacorso et al., 2015).

Regioexhaustive Functionalization

Exploring the concept of regioexhaustive functionalization, research demonstrated the conversion of isomeric chloro(trifluoromethyl)pyridines into carboxylic acids. This approach provides insights into the selective functionalization of pyridine derivatives, offering pathways for the synthesis of variously substituted pyridine compounds (Cottet & Schlosser, 2004).

Mechanism of Action

The biological activities of TFMP derivatives, including “(6-Chloro-4-(trifluoromethyl)pyridin-2-ylsulfanyl)acethydrazide”, are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

Future Directions

The future of TFMP derivatives, including “(6-Chloro-4-(trifluoromethyl)pyridin-2-ylsulfanyl)acethydrazide”, is promising. It is expected that many novel applications of TFMP will be discovered in the future . The development of fluorinated organic chemicals is becoming an increasingly important research topic .

properties

IUPAC Name

2-[6-chloro-4-(trifluoromethyl)pyridin-2-yl]sulfanylacetohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClF3N3OS/c9-5-1-4(8(10,11)12)2-7(14-5)17-3-6(16)15-13/h1-2H,3,13H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPYWOQVVWDUYEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(N=C1SCC(=O)NN)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClF3N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601151826
Record name 2-[[6-Chloro-4-(trifluoromethyl)-2-pyridinyl]thio]acetic acid hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601151826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(6-Chloro-4-(trifluoromethyl)pyridin-2-ylsulfanyl)acethydrazide

CAS RN

1053657-49-0
Record name 2-[[6-Chloro-4-(trifluoromethyl)-2-pyridinyl]thio]acetic acid hydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1053657-49-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[[6-Chloro-4-(trifluoromethyl)-2-pyridinyl]thio]acetic acid hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601151826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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